(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride
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Overview
Description
®-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU. This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
®-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar heterocyclic structure and are studied for their pharmacological properties.
5-Amino-pyrazoles: These compounds are versatile building blocks in organic synthesis and have applications in medicinal chemistry.
Pyridazine derivatives: Known for their unique physicochemical properties, these compounds are used in drug design and development.
Uniqueness
®-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride stands out due to its specific ring structure and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Properties
IUPAC Name |
(9aR)-1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSHBBSIKSZIJL-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCCN2C(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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